
1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl- is a heterocyclic compound that contains both thiadiazole and imidazole rings. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiadiazole ring is known to contribute to the compound’s stability and reactivity, making it a valuable target for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl- typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced by reacting the thiadiazole intermediate with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Phenyl Substitution: The phenyl group can be introduced through a substitution reaction using phenyl halides or phenylboronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and solvents to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Phenyl halides, phenylboronic acids, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein function.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl- can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and may have similar biological activities but differ in their substituents and overall structure.
Imidazole Derivatives: These compounds contain the imidazole ring and may have different biological activities depending on their substituents.
Similar Compounds
1,3,4-Thiadiazol-2-amine Derivatives: Compounds with different substituents on the thiadiazole ring.
N-(4,5-Dihydro-1H-imidazol-2-yl) Derivatives: Compounds with different substituents on the imidazole ring.
This detailed article provides a comprehensive overview of 1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
127846-91-7 |
|---|---|
Molekularformel |
C11H11N5S |
Molekulargewicht |
245.31 g/mol |
IUPAC-Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H11N5S/c1-2-4-8(5-3-1)9-15-16-11(17-9)14-10-12-6-7-13-10/h1-5H,6-7H2,(H2,12,13,14,16) |
InChI-Schlüssel |
QUPSGPOQABDZPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NC2=NN=C(S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
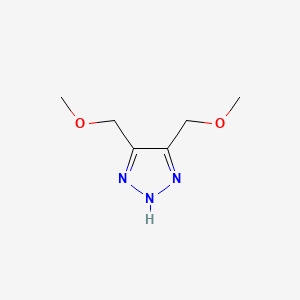
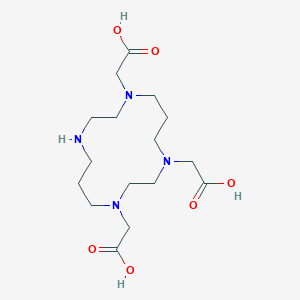
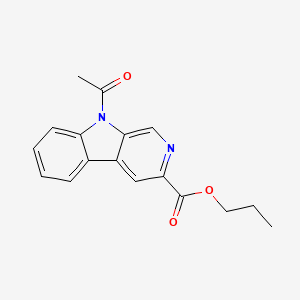

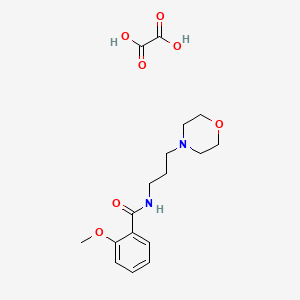
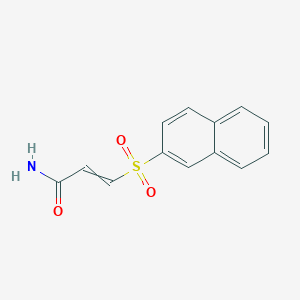
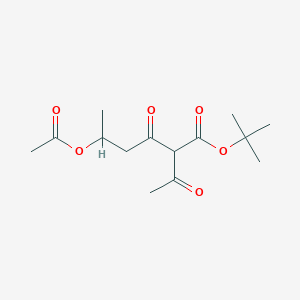
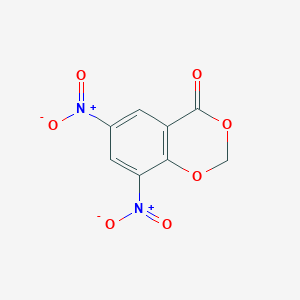

![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)



